IWP-2-V2

Wnt signaling PORCN inhibition structure-activity relationship

IWP-2-V2 (CAS 877618-79-6) is a structural analog of the well-characterized Wnt production inhibitor IWP-2. Both compounds target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion.

Molecular Formula C23H20N4O2S3
Molecular Weight 480.6 g/mol
Cat. No. B1663061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWP-2-V2
SynonymsN-(6-methyl-2-benzothiazolyl)-2-[[3,4,6,7-tetrahydro-4-oxo-3-(phenylmethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-acetamide
Molecular FormulaC23H20N4O2S3
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4
InChIInChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28)
InChIKeyVBUSMYOJWTVVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





IWP-2-V2: Structural Probe for Wnt/β-Catenin Pathway Inhibition and PORCN Target Engagement


IWP-2-V2 (CAS 877618-79-6) is a structural analog of the well-characterized Wnt production inhibitor IWP-2. Both compounds target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion [1]. IWP-2-V2 was developed and used specifically to dissect which structural features of the IWP-2 scaffold are critical for impairing Wnt/β-catenin pathway activity, rather than as an optimized inhibitor [1]. It retains the benzothiazole group of the parent compound but carries a distinct benzyl substitution on the thienopyrimidine core, resulting in a molecular formula of C₂₃H₂₀N₄O₂S₃ and a molecular weight of 480.63 g/mol .

Why IWP-2-V2 Cannot Be Interchanged with IWP-2, IWP-3, IWP-4, or Next-Generation PORCN Inhibitors in Wnt Research


IWP-2-V2 occupies a distinct position in the PORCN inhibitor landscape: it is not simply a less potent version of IWP-2 but a structurally defined tool compound whose value lies in enabling structure-activity relationship (SAR) dissection of the IWP chemotype [1]. Unlike IWP-2 (PORCN IC₅₀ = 27 nM), IWP-3 (IC₅₀ = 40 nM), or IWP-4 (IC₅₀ = 25 nM), which are optimized for Wnt pathway suppression, IWP-2-V2 was synthesized to probe the contribution of the benzothiazole moiety to PORCN inhibition [1][2]. Furthermore, IWP-2 exhibits off-target ATP-competitive CK1δ inhibition (IC₅₀ = 40 nM for M82FCK1δ) that complicates pathway interpretation [3]. IWP-2-V2's reduced PORCN potency, combined with its retention of the benzothiazole pharmacophore, makes it uniquely suited as a negative-control or SAR-benchmarking compound in experiments where distinguishing PORCN-mediated effects from CK1δ-mediated effects is critical [3].

Quantitative Differentiation of IWP-2-V2 from Closest PORCN Inhibitor Analogs


IWP-2-V2 Retention of the Benzothiazole Pharmacophore vs. Full-Strength IWP-2 in Wnt/β-Catenin Reporter Assays

In the original characterization of the IWP series, IWP-2-V2 (referred to as IWP-2-v2 in the supplementary data) was tested alongside IWP-2-v1, IWP-2-v3, and parent IWP-2. The benzothiazole group of IWP-2-V2 was found to be a critical determinant of PORCN functional inhibition, while its reduced overall potency—relative to IWP-2—maps the contribution of the N3-phenyl substitution on the thienopyrimidine core [1]. IWP-2-V2 is consistently described as 'a less potent IWP-2 derivative whose chemical structure retains the benzothiazole group of its parent compound' across multiple authoritative vendor datasheets referencing the same primary source [2].

Wnt signaling PORCN inhibition structure-activity relationship

Cellular Antiproliferative Activity of IWP-2-V2 in Pancreatic Cancer Cell Line MIA PaCa-2

In a study profiling IWP-2 and its analogs against multiple cancer cell lines, IWP-2-V2 exhibited weak but measurable antiproliferative activity with an EC₅₀ of 5.65 μM in MIA PaCa-2 pancreatic cancer cells after 48-hour treatment by MTT assay [1]. In contrast, IWP-2-V2 showed no significant activity (EC₅₀ > 10 μM) in Capan-1, HEK293, and HT-29 cell lines under identical conditions [1]. While direct head-to-head data for IWP-2 in the same assay are not available in this dataset, IWP-2 has been reported to inhibit viability in various cancer cell lines through combined PORCN and CK1δ inhibition [2].

pancreatic cancer antiproliferative Wnt-driven proliferation

IWP-2-V2 vs. IWP-1, IWP-3, IWP-4, and Next-Generation PORCN Inhibitors in Biochemical Potency

IWP-2-V2 is explicitly described as 'less potent' than IWP-2, for which the PORCN biochemical IC₅₀ is 27 nM in Wnt secretion assays [1]. This places IWP-2-V2 at the lower end of the first-generation IWP series potency spectrum, below IWP-4 (IC₅₀ = 25 nM), IWP-2 (IC₅₀ = 27 nM), IWP-3 (IC₅₀ = 40 nM), and IWP-1 (IC₅₀ = 58 nM) [1]. Notably, IWP-2-V2 is orders of magnitude less potent than second-generation PORCN inhibitors such as IWP-L6 (EC₅₀ = 0.5 nM), GNF-6231 (IC₅₀ = 0.8 nM), LGK974 (IC₅₀ ≈ 0.3–0.4 nM), and WNT-C59 (IC₅₀ = 74 pM in STF reporter assays) [1][2].

PORCN inhibitor potency ranking Wnt secretion inhibition biochemical IC₅₀ comparison

CK1δ Off-Target Liability of IWP-2: Implications for IWP-2-V2 as a Cleaner PORCN Probe

IWP-2 has been demonstrated to be an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ), with an IC₅₀ of 40 nM against the gatekeeper mutant M82FCK1δ, and was confirmed as a specific CK1δ inhibitor when profiled against a panel of 320 kinases [1]. This dual PORCN/CK1δ activity complicates the interpretation of Wnt pathway studies using IWP-2 alone. IWP-2-V2, by virtue of its structural modification (benzyl replacing phenyl at N3) and reduced PORCN potency, may exhibit altered CK1δ activity—however, direct CK1δ profiling data for IWP-2-V2 have not been published. This represents both a knowledge gap and a research opportunity for laboratories seeking to disentangle PORCN-dependent from CK1δ-dependent Wnt signaling effects .

casein kinase 1 kinase selectivity off-target profiling

Recommended Application Scenarios for IWP-2-V2 in Wnt/PORCN Research Programs


SAR Tool Compound for Dissecting the Pharmacophoric Contribution of the Benzothiazole Moiety in PORCN Inhibition

IWP-2-V2 should be used in structure-activity relationship (SAR) panels alongside IWP-2, IWP-2-v1, and IWP-2-v3 to systematically map which structural features of the IWP chemotype drive PORCN binding and functional inhibition. As demonstrated in Supplementary Figure 7c of Chen et al. (2009), the benzothiazole group retained in IWP-2-V2 was found to be a critical determinant of IWP-mediated PORCN functional inhibition [1]. Laboratories synthesizing novel PORCN inhibitors can use IWP-2-V2 as a reference standard for benzothiazole-dependent activity.

Low-Potency Negative Control for Wnt/β-Catenin Pathway Studies Requiring Partial Pathway Suppression

Given its significantly reduced PORCN potency relative to IWP-2 (27 nM), IWP-3 (40 nM), and IWP-4 (25 nM), IWP-2-V2 is the preferred negative control compound for experiments where complete Wnt pathway blockade is undesirable [2]. It is particularly suited for stem cell differentiation protocols where graded Wnt modulation, rather than full suppression, is required to direct cell fate decisions.

CK1δ vs. PORCN Pathway Deconvolution in Wnt Signaling Studies

IWP-2's dual inhibition of PORCN (IC₅₀ = 27 nM) and CK1δ (IC₅₀ = 40 nM) makes it difficult to attribute cellular phenotypes solely to PORCN blockade [3]. IWP-2-V2, with its structural modification at the N3 position, can be employed as a comparator to help distinguish PORCN-mediated effects from CK1δ-mediated effects, particularly in cancer cell lines where CK1δ signaling contributes to Wnt-independent proliferation [3].

Cell-Type-Selective Antiproliferative Benchmarking in Pancreatic Cancer Models

IWP-2-V2 exhibits EC₅₀ = 5.65 μM antiproliferative activity specifically in MIA PaCa-2 pancreatic cancer cells, while remaining inactive (EC₅₀ > 10 μM) in Capan-1, HEK293, and HT-29 cells [4]. This differential sensitivity profile makes IWP-2-V2 a valuable cell-type-selective tool for studying PORCN-dependent vs. PORCN-independent proliferation mechanisms in pancreatic cancer, where Wnt pathway activity is a known oncogenic driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IWP-2-V2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.